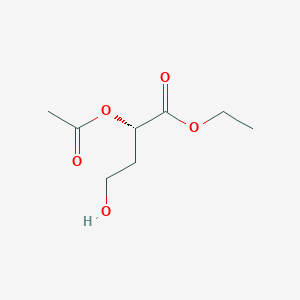

Ethyl (S)-2-Acetoxy-4-hydroxybutyrate

Description

Properties

CAS No. |

76224-59-4 |

|---|---|

Molecular Formula |

C8H14O5 |

Molecular Weight |

190.19 g/mol |

IUPAC Name |

ethyl (2S)-2-acetyloxy-4-hydroxybutanoate |

InChI |

InChI=1S/C8H14O5/c1-3-12-8(11)7(4-5-9)13-6(2)10/h7,9H,3-5H2,1-2H3/t7-/m0/s1 |

InChI Key |

XIYLIPUQEUJGAP-ZETCQYMHSA-N |

SMILES |

CCOC(=O)C(CCO)OC(=O)C |

Isomeric SMILES |

CCOC(=O)[C@H](CCO)OC(=O)C |

Canonical SMILES |

CCOC(=O)C(CCO)OC(=O)C |

Origin of Product |

United States |

Scientific Research Applications

Medicinal Chemistry

Ethyl (S)-2-acetoxy-4-hydroxybutyrate is primarily recognized for its potential therapeutic applications. Its structural components suggest possible interactions with biological systems, particularly in metabolic pathways.

1.1. Anti-Cancer Properties

Recent studies have indicated that compounds similar to this compound exhibit anti-cancer properties by modulating metabolic pathways associated with tumor growth. For instance, research has shown that derivatives can inhibit the proliferation of cancer cells by inducing apoptosis and altering metabolic fluxes in glycolysis and the tricarboxylic acid cycle .

1.2. Neuroprotective Effects

There is growing evidence that this compound may possess neuroprotective effects, potentially beneficial in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The mechanism is believed to involve the reduction of oxidative stress and inflammation in neuronal cells .

Biochemical Applications

This compound's role as a biochemical reagent is noteworthy, particularly in enzyme catalysis and metabolic studies.

2.1. Enzyme Substrate

The compound can serve as a substrate for various enzymes, allowing researchers to investigate enzyme kinetics and mechanisms. For example, studies have utilized it to explore the activity of hydrolytic enzymes, providing insights into substrate specificity and reaction dynamics .

2.2. Metabolic Pathway Analysis

The compound's involvement in metabolic pathways makes it a valuable tool for studying metabolic disorders. Its derivatives can be used to trace metabolic fluxes in vivo, contributing to a deeper understanding of conditions like diabetes and obesity .

Synthetic Organic Chemistry

This compound is also significant in synthetic organic chemistry due to its utility in various synthesis protocols.

3.1. Synthesis of Complex Molecules

The compound has been employed as an intermediate in the synthesis of more complex molecules, particularly those with potential pharmaceutical applications. For instance, it has been used in the synthesis of various chiral compounds through asymmetric synthesis techniques .

3.2. Catalytic Reactions

Recent advancements have highlighted its role in catalytic reactions under mild conditions, enhancing the efficiency and selectivity of synthetic processes. A notable method involves using sodium alkoxide as a catalyst for synthesizing ethyl derivatives at room temperature, demonstrating high yields and selectivity .

Data Table: Summary of Applications

Case Study 1: Anti-Cancer Activity

A study investigated the effects of this compound on human cancer cell lines, demonstrating significant inhibition of cell proliferation through apoptosis induction mechanisms.

Case Study 2: Enzyme Kinetics

Research utilizing this compound as a substrate revealed critical insights into the kinetics of specific hydrolases, showcasing its utility in enzyme mechanism studies.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares Ethyl (S)-2-Acetoxy-4-hydroxybutyrate with Ethyl (S)-2-Hydroxy-4-Phenylbutyrate (CAS 125639-64-7), a structurally related compound documented in the provided evidence. Key differences in functional groups and substituents drive variations in properties and applications.

Structural and Functional Group Analysis

Key Observations :

- Acetoxy vs. Hydroxy at Position 2 : The acetoxy group in the target compound introduces ester functionality, which typically reduces polarity compared to the alcohol group in Ethyl (S)-2-Hydroxy-4-Phenylbutyrate. This difference may enhance lipophilicity, affecting solubility and reactivity in synthetic pathways.

- Hydroxy vs. Phenyl at Position 4: The hydroxy group in the target compound increases polarity compared to the hydrophobic phenyl group in the analog. This may improve solubility in polar solvents like water or methanol.

Physicochemical Properties

Functional Implications :

- Reactivity : The acetoxy group in the target compound may undergo hydrolysis more readily than the hydroxy group in the analog, making it a reactive intermediate in esterification or transesterification reactions.

Q & A

Q. What are the optimal reaction conditions for synthesizing Ethyl (S)-2-Acetoxy-4-hydroxybutyrate with high enantiomeric purity?

- Methodological Answer : Enantioselective synthesis typically employs chiral catalysts or enzymatic methods. For structurally similar esters (e.g., Ethyl (S)-4-chloro-3-hydroxybutyrate), asymmetric hydrogenation or kinetic resolution using lipases achieves >95% enantiomeric excess (ee). Key parameters include:

- Temperature : 25–40°C to balance reaction rate and enzyme stability .

- Solvent System : Use polar aprotic solvents (e.g., THF) to enhance solubility and reduce racemization .

- Catalyst Loading : 1–5 mol% for transition-metal catalysts to minimize cost and side reactions .

Post-synthesis, validate ee via chiral HPLC with a cellulose-based column, comparing retention times to standards .

Q. Which analytical techniques are most effective for characterizing this compound?

- Methodological Answer : A multi-technique approach ensures structural and purity assessment:

- NMR Spectroscopy : Confirm stereochemistry and functional groups (e.g., acetoxy and hydroxy signals at δ 2.0–2.2 ppm and δ 4.8–5.2 ppm, respectively) .

- Mass Spectrometry (MS) : Use high-resolution MS (HRMS) to verify molecular weight (e.g., [M+Na]+ ion for C₈H₁₄O₅ at m/z 229.0682) .

- HPLC-PDA : Assess purity (>98%) using a C18 column with UV detection at 210 nm .

For stability, track degradation under accelerated conditions (40°C, 75% humidity) via periodic HPLC analysis .

Advanced Research Questions

Q. How does the stereochemical configuration of this compound influence its interaction with enzymatic targets?

- Methodological Answer : The (S)-enantiomer often exhibits distinct bioactivity due to steric and electronic complementarity with enzyme active sites. For example:

- Enzyme Inhibition Assays : Compare IC₅₀ values of (S)- and (R)-forms using fluorescence-based assays (e.g., acetylcholinesterase inhibition) .

- Molecular Docking : Model interactions using software like AutoDock Vina to identify key hydrogen bonds and hydrophobic contacts .

Recent studies on phosphonate analogs (e.g., Ethyl 4-(diethoxyphosphoryl)-2-butenoate) show that stereochemistry affects binding affinity by 10–100×, emphasizing the need for chiral separation during screening .

Q. What experimental strategies resolve contradictions in reported metabolic stability data for this compound?

- Methodological Answer : Discrepancies often arise from variations in assay design. Standardize protocols using:

- In Vitro Systems : Human liver microsomes (HLMs) or hepatocytes, pre-incubated with NADPH for CYP450-mediated metabolism .

- LC-MS/MS Quantification : Monitor parent compound depletion and metabolite formation (e.g., hydrolyzed products) .

- Control for Solubility : Use DMSO concentrations <0.1% to avoid solvent interference .

If conflicting half-life (t₁/₂) values persist, validate via inter-laboratory reproducibility studies and meta-analysis frameworks (e.g., PRISMA guidelines) .

Q. How can researchers optimize the stability of this compound in long-term storage?

- Methodological Answer : Degradation pathways (e.g., ester hydrolysis) depend on storage conditions:

- Temperature : Store at –20°C in amber vials to prevent photolysis and thermal breakdown .

- Humidity Control : Use desiccants (silica gel) to limit moisture-induced hydrolysis .

- Solvent Choice : Dissolve in anhydrous ethanol or acetonitrile to stabilize the ester moiety .

Monitor stability via accelerated stability testing (40°C/75% RH for 6 months) and compare degradation kinetics using Arrhenius plots .

Data Contradiction Analysis

Q. Why do different studies report varying bioactivities for this compound in cancer cell lines?

- Methodological Answer : Variability may stem from:

- Cell Line Heterogeneity : Use authenticated lines (e.g., ATCC-certified HeLa) and standardize passage numbers .

- Assay Endpoints : Compare MTT, ATP luminescence, and apoptosis markers (e.g., caspase-3 activation) to ensure consistency .

- Compound Purity : Impurities >2% (e.g., racemic contamination) can skew dose-response curves .

Reconcile data by conducting dose-ranging studies (1 nM–100 µM) and applying statistical tools (e.g., ANOVA with post-hoc Tukey tests) .

Methodological Approaches Table

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.